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6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid

Cat. No.: B1150861
CAS No.: 194027-11-7
M. Wt: 486.7 g/mol
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Description

Overview of Ursane-Type Triterpenoids in Natural Product Research

Ursane-type triterpenoids represent a significant subclass of pentacyclic triterpenoids, which are secondary metabolites widely distributed throughout the plant kingdom. These compounds are derived from the cyclization of squalene (B77637) and are characterized by a five-ring carbon skeleton. In recent decades, ursane-type triterpenoids have garnered considerable attention from the scientific community due to their diverse and potent biological activities.

Natural product research has identified a multitude of ursane (B1242777) derivatives, with prominent examples including ursolic acid and oleanolic acid. These compounds have been isolated from numerous plant families and have been the subject of extensive phytochemical and pharmacological investigations. The structural diversity within this class, arising from different oxygenation patterns, substitutions, and stereochemical arrangements, contributes to their wide range of biological properties.

Historical Context of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid Discovery and Initial Characterization in Academic Literature

The specific compound this compound has been reported in the scientific literature as a constituent of at least two plant species: Uncaria tomentosa and Aria edulis (also known as Sorbus edulis). chemfaces.comnih.gov

One of the earliest and most significant reports detailing the isolation of new polyhydroxylated triterpenes from Uncaria tomentosa, a woody vine native to the Amazon rainforest, was published by Aquino and colleagues in a 1990 issue of the Journal of Natural Products. While this paper did not explicitly name the compound, it laid the groundwork for the characterization of novel triterpenoids from this plant, using detailed spectral studies for structural elucidation.

Further phytochemical investigations of Uncaria tomentosa have continued to reveal a rich and complex mixture of compounds, including numerous triterpenoids. The presence of a stereoisomer, 6β,19α-dihydroxy-3-oxo-urs-12-en-28-oic acid, in the root bark of Peruvian Uncaria tomentosa has been documented in phytochemical databases.

The mention of this compound in Aria edulis, a species of whitebeam, indicates a broader distribution in the plant kingdom than initially reported. However, detailed studies on the isolation and characterization of this compound from this particular species are less extensively documented in readily available literature.

Below is a data table summarizing the key identification and property information for this compound.

PropertyValue
Chemical Name This compound
Molecular Formula C₃₀H₄₆O₅
Molecular Weight 486.7 g/mol
CAS Number 194027-11-7
Natural Sources Uncaria tomentosa, Aria edulis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O5 B1150861 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid CAS No. 194027-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,12aR,14bS)-1,8-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-20,22-23,31,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20-,22-,23+,26-,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFIXJZBTJKFHW-YMRXGCIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Sources and Research Isolation Methodologies for 6,19 Dihydroxyurs 12 En 3 Oxo 28 Oic Acid

Botanical Origins and Distribution in Medicinal Plants

This triterpenoid (B12794562) is not widespread in the plant kingdom but has been identified in specific families and genera known for their use in traditional medicine.

Eriobotrya japonica (Loquat) as a Primary Source

The primary and most well-documented botanical source of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is the leaves of Eriobotrya japonica, commonly known as the loquat tree. dokumen.pub This plant, belonging to the Rosaceae family, is indigenous to China and has been used extensively in traditional medicine to address various ailments, including coughs, chronic bronchitis, and diabetes mellitus. nih.govcapes.gov.br The leaves of E. japonica are rich in a diverse array of bioactive triterpenes, and our subject compound is one of several structurally related molecules isolated from them. dokumen.pubnih.gov Research has shown that the composition of these triterpenes can differ from that found in callus tissues cultured in a lab setting, with some studies indicating that callus cultures can produce large amounts of related triterpenoids. nih.gov

Other Botanical Sources (e.g., Uncaria yunanensis)

Beyond the loquat tree, this compound has been reported in other plant species. Notably, it is found in Uncaria tomentosa, a woody vine commonly known as Cat's Claw from the Rubiaceae family. nih.govevitachem.com It has also been reported in Aria edulis. nih.gov While the prompt mentions Uncaria yunanensis, available scientific literature more frequently cites Uncaria tomentosa as a source for this specific compound.

Research Techniques for Isolation and Purification

The extraction and purification of this compound from its natural sources involve a multi-step process that leverages the compound's physicochemical properties.

Bioactivity-Guided Fractionation Strategies

A common and effective approach for isolating novel or specific bioactive compounds from complex plant extracts is bioactivity-guided fractionation. This strategy involves a systematic process of separating the initial plant extract into various fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

In the context of Eriobotrya japonica, this methodology has been successfully employed to isolate various bioactive triterpenoids. nih.gov For instance, research targeting phosphodiesterase-4 (PDE4) inhibitors, relevant to inflammatory diseases, led to the isolation of several triterpenes from an ethanolic extract of loquat leaves. nih.gov Similarly, studies investigating the anti-diabetic or anti-inflammatory properties of E. japonica have utilized this approach. researchgate.net One investigation evaluated 18 triterpenoids from a methanol (B129727) extract of the leaves, including this compound, for their effectiveness against Propionibacterium acnes. dokumen.pub This process ensures that the chemical separation efforts are focused on the fractions that contain the compounds responsible for the desired biological effect.

Modern Chromatographic Methods for Compound Separation

Chromatography is the cornerstone of purification for natural products like this compound. Researchers employ a variety of chromatographic methods to separate this compound from the complex mixture of other triterpenes and phytochemicals present in the plant extract. buct.edu.cn

High-Performance Liquid Chromatography (HPLC) is a principal technique used for both the analysis and purification of triterpene acids from E. japonica. nih.govjfda-online.com Published methods often describe the use of a reversed-phase C18 column with a gradient elution system. nih.govjfda-online.com This system typically involves a mobile phase consisting of a mixture of an organic solvent (like methanol) and an acidified aqueous solution (e.g., with formic or acetic acid), which allows for the effective separation of the various triterpene acids. nih.govjfda-online.com

Another advanced separation technique used for challenging separations of structurally similar isomers is High-Speed Counter-Current Chromatography (HSCCC). researchgate.net This method has been applied to separate isomeric triterpenes from E. japonica extracts by using specialized two-phase solvent systems, sometimes with additives like hydroxypropyl-β-cyclodextrin to improve resolution. researchgate.net

Table 1: Example HPLC Conditions for Triterpene Acid Analysis in Eriobotrya japonica
ParameterCondition DetailsSource
ColumnUltimate XB-C18 / HyPURITY C-18 (5 μm) nih.govjfda-online.com
Mobile PhaseGradient elution with Methanol and acidified water (Formic or Acetic Acid) nih.govjfda-online.com
DetectionPhotodiode Array (PDA) and Mass Spectrometry (MS) / Refractive Index Detection (RID) nih.govjfda-online.com
PurposeSimultaneous quantification of multiple triterpene acids nih.govcapes.gov.brresearchgate.net

Spectroscopic Elucidation in Research

Once a pure compound is isolated, its chemical structure must be unequivocally identified. This is achieved through a combination of spectroscopic techniques. The structural elucidation of this compound and its related triterpenoids relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govbuct.edu.cn

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (like COSY, HSQC, and HMBC) experiments are critical for determining the carbon skeleton and the precise placement of functional groups. dokumen.pub ¹H NMR provides information about the protons in the molecule, while ¹³C NMR details the carbon framework. 2D NMR experiments establish connectivity between atoms, allowing researchers to piece together the complete structure.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often coupled with an ionization technique like Electrospray Ionization (ESI), is used to determine the compound's exact molecular weight and elemental formula. nih.gov This data provides definitive confirmation of the molecular formula proposed by NMR analysis.

Through the combined interpretation of these spectral data, researchers can confidently identify the isolated compound as this compound. buct.edu.cn

Biosynthesis of Ursane Type Triterpenoids and Hypothesized Pathways for 6,19 Dihydroxyurs 12 En 3 Oxo 28 Oic Acid

General Mevalonic Acid Pathway for Triterpene Precursors

The biosynthesis of all triterpenoids, including the ursane (B1242777) family, begins with the mevalonic acid (MVA) pathway, an essential metabolic route present in the cytosol of plants. rsc.orgwikipedia.org This pathway utilizes acetyl-CoA as its sole carbon feedstock. wikipedia.org

The initial steps involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.orgnih.gov The enzyme HMG-CoA reductase (HMGR), a critical rate-limiting enzyme in the pathway, then reduces HMG-CoA to mevalonic acid. nih.gov Through a series of ATP-dependent phosphorylation and decarboxylation reactions, mevalonic acid is converted into the five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). rsc.orgwikipedia.org

These C5 units are the fundamental monomers for all isoprenoids. researchgate.net Farnesyl diphosphate (B83284) synthase catalyzes the condensation of IPP and DMAPP to form the C15 compound farnesyl diphosphate (FPP). researchgate.netnih.gov Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase to produce the C30 acyclic hydrocarbon, squalene. researchgate.netnih.gov The final step in generating the direct precursor for cyclization is the epoxidation of squalene by squalene epoxidase, which forms (S)-2,3-oxidosqualene. nih.govnih.gov This molecule is the pivotal substrate from which the vast diversity of triterpene skeletons is generated. researchgate.net

Proposed Enzymatic Steps Leading to the Ursane Skeleton and Specific Hydroxylations/Oxidations

The formation of the characteristic ursane skeleton and its subsequent decoration with hydroxyl and oxo groups to yield 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is accomplished through a series of highly specific enzymatic reactions, primarily involving oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs). researchgate.netnih.gov

Formation of the Ursane Skeleton : The crucial cyclization of 2,3-oxidosqualene (B107256) is the first committed step in creating the triterpene's structural diversity. researchgate.net For ursane-type triterpenoids, this reaction is catalyzed by α-amyrin synthase, a type of OSC. nih.govnih.gov This enzyme folds and cyclizes the linear 2,3-oxidosqualene molecule to produce α-amyrin, the pentacyclic scaffold for all ursane derivatives. nih.gov The key difference between the ursane and oleanane (B1240867) skeletons lies in the position of a methyl group on the E ring (C-19 for ursane, C-20 for oleanane). nih.gov

Oxidative Modifications : Following the creation of the α-amyrin backbone, a series of oxidative "tailoring" reactions occur, catalyzed predominantly by cytochrome P450 enzymes. nih.govbeilstein-journals.org These enzymes are responsible for adding functional groups like hydroxyls, carbonyls, and carboxyls at specific positions, which is critical for the functionalization of triterpene scaffolds. nih.govnih.gov

For the formation of this compound from α-amyrin, the following sequence of oxidative events is hypothesized:

C-28 Oxidation : The methyl group at the C-28 position is sequentially oxidized to an alcohol, then an aldehyde, and finally a carboxylic acid. This three-step oxidation is a common modification in triterpene biosynthesis and is often catalyzed by enzymes belonging to the CYP716A subfamily. nih.govoup.comcabidigitallibrary.org This process converts α-amyrin into ursolic acid.

C-3 Oxidation : The hydroxyl group at the C-3 position of the ursolic acid intermediate is oxidized to a ketone (oxo) group.

C-6 Hydroxylation : A hydroxyl group is introduced at the C-6 position. A member of the CYP716 family, NaCYP716E107, has been shown to hydroxylate the C-6β position of amyrin skeletons, suggesting a similar enzyme could be responsible for this step in the target compound's pathway. nih.gov

C-19 Hydroxylation : A final hydroxylation occurs at the C-19 position. The existence of related natural compounds such as 2α,19α-dihydroxy-3-oxo-12-ursen-28-oic acid confirms that C-19 hydroxylation is a known biological process in ursane triterpenoids. nih.govmedchemexpress.com This step is likely catalyzed by another highly specific cytochrome P450 enzyme.

This proposed pathway highlights the modular nature of triterpenoid (B12794562) biosynthesis, where a common scaffold is modified by a toolkit of oxidative enzymes to generate a wide array of natural products.

Table 1: Proposed Enzymatic Steps in the Biosynthesis of this compound

StepPrecursorEnzyme ClassFunctionProduct
1 2,3-OxidosqualeneOxidosqualene Cyclase (OSC)Cyclizationα-Amyrin
2 α-AmyrinCytochrome P450 (CYP716A)C-28 OxidationUrsolic Acid
3 Ursolic AcidCytochrome P450 / DehydrogenaseC-3 Oxidation3-Oxoursolic Acid
4 3-Oxoursolic AcidCytochrome P450 (CYP716)C-6 Hydroxylation6-Hydroxy-3-oxoursolic Acid
5 6-Hydroxy-3-oxoursolic AcidCytochrome P450C-19 HydroxylationThis compound

Genetic and Molecular Studies of Biosynthetic Enzymes

Significant progress in understanding triterpene biosynthesis has come from genetic and molecular studies of the key enzyme families: oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs). nih.govmdpi.com

Researchers have identified and functionally characterized numerous OSC genes from various plants. researchgate.net These studies, often involving the heterologous expression of OSC genes in hosts like yeast, have revealed that some OSCs are monofunctional, producing a single triterpene skeleton, while others are multifunctional, capable of producing several products. cabidigitallibrary.org For instance, a multifunctional OSC from Lagerstroemia speciosa was found to form α-amyrin as its major product, highlighting a key genetic component for ursane biosynthesis in that species. cabidigitallibrary.org Overexpression of specific OSC genes in engineered systems has been shown to increase the accumulation of desired triterpenoids. mdpi.com

The cytochrome P450 superfamily is one of the largest enzyme families in plants and is the primary driver of the structural diversification of triterpenoids. nih.govbeilstein-journals.org The CYP716 family is particularly prominent in the modification of pentacyclic triterpene scaffolds. nih.govnih.gov Modern techniques such as genome mining, transcriptomics, and co-expression network analysis allow scientists to identify candidate CYP genes involved in specific biosynthetic pathways. nih.govoup.com For example, studies in Lagerstroemia speciosa (banaba) used a multi-omics approach to identify specific CYP716 enzymes responsible for C-28 oxidation (producing ursolic acid) and C-2α hydroxylation. oup.comcabidigitallibrary.org These genetic discoveries provide the foundation for metabolic engineering, where the combinatorial expression of specific OSC and CYP genes in microbial or plant hosts can reconstruct pathways for the targeted production of valuable triterpenoids. cabidigitallibrary.org

Preclinical Biological Activities and Molecular Mechanisms of 6,19 Dihydroxyurs 12 En 3 Oxo 28 Oic Acid

Anti-Osteoclastogenic Activity and Bone Remodeling Research

The balance between bone formation by osteoblasts and bone resorption by osteoclasts is crucial for maintaining skeletal health. An excess of osteoclast activity can lead to bone loss and diseases like osteoporosis. Research into natural compounds that can inhibit osteoclastogenesis is therefore of significant interest.

Inhibition of Osteoclast Differentiation and Function: In vitro Studies

In vitro studies are fundamental to understanding the direct effects of a compound on cellular processes. While direct research on 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is emerging, studies on structurally similar ursane (B1242777) and oleanane (B1240867) triterpenoids provide significant insights into its potential anti-osteoclastogenic activities.

For instance, research on related 3-hydroxyolean-12-en-27-oic acid derivatives has demonstrated a significant, concentration-dependent inhibition of mature osteoclast formation. nih.gov This was observed through a reduction in the number of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts, which are a hallmark of differentiated osteoclasts. nih.gov Furthermore, these related compounds were shown to disrupt the formation of the F-actin ring, a critical cytoskeletal structure for the bone-resorbing function of osteoclasts. nih.gov The bone resorption activity, assessed by pit formation assays on dentine slices, was also significantly reduced in the presence of these triterpenoids. nih.gov

These findings suggest that this compound likely exerts similar inhibitory effects on osteoclast differentiation and function.

Table 1: Effects of Related Triterpenoids on Osteoclast Differentiation and Function (in vitro)

ParameterObservation with Related TriterpenoidsReference
Osteoclast FormationSignificant reduction in TRAP-positive multinucleated cells nih.gov
F-Actin Ring FormationDisruption of the normal actin ring structure nih.gov
Bone ResorptionDecreased area of resorption pits on dentine slices nih.gov

Cellular Signaling Pathways Modulated in Preclinical Models

The differentiation of osteoclasts is a complex process regulated by several signaling pathways, with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) pathway being central. The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a cascade that leads to the activation of key transcription factors necessary for osteoclastogenesis. nih.gov

Studies on related oleanane triterpenoids have shown that they can suppress the RANKL-induced signaling cascade. nih.gov Specifically, these compounds have been found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK and ERK. nih.gov The activation of these MAPKs is an early and essential event in the RANKL signaling pathway.

Furthermore, the master regulator of osteoclast differentiation, nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), is a downstream target of the RANKL-MAPK axis. nih.gov Research has demonstrated that related triterpenoids can decrease the RANKL-induced expression of NFATc1 and its subsequent target genes, which include c-Src, TRAP, and cathepsin K. nih.gov This indicates that the anti-osteoclastogenic effect is mediated, at least in part, by the suppression of the MAPK-NFATc1 signaling pathway.

Given the structural similarity, it is plausible that this compound modulates these same cellular signaling pathways to exert its anti-osteoclastogenic effects.

Antimicrobial Research Focus: Activity Against Propionibacterium acnes

Propionibacterium acnes (recently renamed Cutibacterium acnes) is a bacterium implicated in the inflammatory skin condition acne vulgaris. The search for novel antimicrobial agents against this bacterium is driven by the increasing prevalence of antibiotic resistance.

In vitro Antibacterial Efficacy Studies

Currently, there is a lack of specific published studies on the in vitro antibacterial efficacy of this compound against Propionibacterium acnes. However, the broader class of ursane-type triterpenoids has been investigated for antibacterial properties against various pathogens. nih.gov For example, a study on 6β-hydroxy betunolic acid, a related lupane (B1675458) triterpenoid (B12794562), demonstrated antibacterial activity against Gram-positive organisms, with Minimum Inhibitory Concentrations (MICs) in the range of 16 to 32 mg/L against Staphylococcus aureus. researchgate.netnih.gov While this provides a basis for potential activity, direct testing of this compound against P. acnes is necessary to determine its efficacy.

Proposed Molecular Mechanisms of Action on Bacterial Pathogens

Without specific data on the antibacterial activity of this compound against P. acnes, any proposed mechanism of action remains speculative. However, research on other triterpenoids suggests that they may exert their antibacterial effects through the disruption of bacterial cell membrane integrity. researchgate.net This mechanism could potentially apply to this compound, but this hypothesis requires experimental validation.

Antileukemic and Cytotoxic Activity in Preclinical Cell Models

The cytotoxic potential of natural compounds is a significant area of cancer research. Triterpenoids, in particular, have been shown to exhibit cytotoxic effects against various cancer cell lines.

There is limited direct evidence for the antileukemic and cytotoxic activity of this compound in preclinical cell models. However, a study on various triterpenoids isolated from Elaeagnus oldhamii demonstrated that some ursane-type compounds exhibited cytotoxic activity against the A549 non-small cell lung cancer cell line. nih.govnih.gov For instance, 3-O-(Z)-coumaroyl ursolic acid showed a CC50 value of 8.56 ± 0.57 μg/mL. nih.gov Another study on new ursane triterpenoids from Salvia urmiensis reported weak cytotoxicity against the MCF-7 breast cancer cell line. researchgate.net

These findings suggest that the cytotoxic potential of ursane-type triterpenoids can vary significantly based on their specific structure. Therefore, dedicated studies are required to evaluate the cytotoxic and potential antileukemic activity of this compound against a panel of human leukemia cell lines to determine its therapeutic potential in this area.

Evaluation in Human Cancer Cell Lines (e.g., MCF-7, HT-29) for Related Triterpenoids

Currently, there is no specific information available in the public domain regarding the evaluation of this compound in human cancer cell lines such as MCF-7 and HT-29. While this compound is listed in anti-cancer drug libraries from commercial suppliers, specific preclinical data on its cytotoxic or anti-proliferative effects against these cell lines have not been published.

Molecular Targets and Cell Cycle Modulation Research

Detailed research on the specific molecular targets of this compound and its effects on cell cycle modulation has not yet been reported in the available scientific literature.

Other Investigated Preclinical Bioactivities

Anti-Melanogenesis Research

Research has indicated that this compound possesses anti-melanogenesis properties. In a study evaluating compounds isolated from a plant source, this compound was found to be effective in inhibiting melanogenesis as well as tyrosinase activity in B16-F10 melanoma cells. dokumen.pub This suggests a potential role for this compound in the regulation of melanin (B1238610) production.

Below is a data table summarizing the reported inhibitory activity.

CompoundBioactivityCell LineFinding
This compoundAnti-melanogenesis, Tyrosinase inhibitionB16-F10 melanoma cellsEffective inhibition of melanogenesis and tyrosinase activity. dokumen.pub

Anti-Allergy and Anti-Inflammatory Preclinical Studies

While some commercial chemical suppliers categorize this compound within their anti-inflammatory compound libraries, specific preclinical studies detailing its anti-allergic and anti-inflammatory mechanisms and efficacy are not currently available in the public scientific record.

Anti-Aging Research Perspectives (e.g., stimulation of collagen and hyaluronic acid production)

There is currently no published research investigating the potential of this compound to stimulate collagen and hyaluronic acid production or other anti-aging effects.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Potentials of Related Ursane Triterpenoids

Specific studies on the protein tyrosine phosphatase 1B (PTP1B) inhibitory potential of this compound have not been found in the reviewed literature.

Anti-HIV-1 Protease Activity of Structural Isomers and Analogs (e.g., 2α,19α-dihydroxy-3-oxo-12-ursen-28-oic acid)

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme for viral replication and maturation, making it a prime target for antiretroviral therapies. researchgate.netnih.gov The inhibition of this enzyme prevents the cleavage of viral polyproteins into functional proteins, thereby halting the progression of HIV. nih.govyoutube.com Within the diverse class of natural products, ursane-type triterpenoids have been identified as possessing a range of biological activities, including potential antiviral effects. While direct research on this compound is limited, significant findings have been reported for its structural isomers and analogs, particularly concerning their ability to inhibit HIV-1.

A key structural isomer, 2α,19α-dihydroxy-3-oxo-12-ursen-28-oic acid , is a pentacyclic triterpenoid that has been isolated from plants such as Geum japonicum. nih.govinvivochem.com This natural compound is recognized as a potent and effective inhibitor of HIV-1 protease. invivochem.commedchemexpress.com Its structure, featuring hydroxy groups at positions 2 and 19 and an oxo group at position 3 of the ursane skeleton, contributes to its role as an HIV protease inhibitor. nih.gov

Research into other related ursane-type triterpenoids has further highlighted the potential of this chemical class as a source of anti-HIV agents. Investigations into the chemical constituents of the twigs and leaves of Antirhea chinensis led to the discovery of a new ursane-type triterpenoid, featuring a 3β,6β,19α-trihydroxy-28-carboxyl oxidation pattern. nih.govresearchgate.net This compound demonstrated potent anti-HIV activity, underscoring the importance of the ursane scaffold in designing novel antiviral agents. nih.gov Oleanolic acid, another well-known triterpene with a similar pentacyclic structure, has also been noted for its anti-HIV properties. nih.gov

The preclinical data for these analogs provide valuable insights into the structure-activity relationships of ursane triterpenoids as HIV inhibitors.

Table 1: Anti-HIV Activity of Ursane-Type Triterpenoid Analogs

Compound Name/IdentifierSource/TypeBioactivityMetric (Value)Selectivity Index (SI)
Compound 1 Antirhea chinensisPotent Anti-HIVEC₅₀ = 1.24 μM>32.3
2α,19α-dihydroxy-3-oxo-12-ursen-28-oic acid Geum japonicumHIV-1 Protease InhibitorNot ReportedNot Reported

Structure Activity Relationship Sar Studies of 6,19 Dihydroxyurs 12 En 3 Oxo 28 Oic Acid and Its Derivatives

Impact of Hydroxyl and Oxo Groups on Biological Efficacy

The presence, number, and location of hydroxyl (-OH) and oxo (=O) groups on the ursane (B1242777) skeleton are paramount in determining the biological activity of these compounds. Research on a variety of ursane derivatives has established clear SAR trends.

Polar functional groups are crucial for cytotoxic activity. A study evaluating thirty different triterpenoids found that the presence of polar groups, such as an oxo group at C-1 or hydroxyl groups at C-2, C-3, or C-23, explicitly enhanced cytotoxic effects against human hepatocellular carcinoma (HepG2) and gastric adenocarcinoma (AGS) cells. researchgate.net This suggests that the C-3 oxo and C-6 hydroxy groups of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid are likely contributors to its potential cytotoxic profile. researchgate.net

The hydroxyl group at C-19 is particularly significant. In a bioassay-guided fractionation of Polylepis racemosa, an ursane-type triterpenoid (B12794562) substituted with a 19-OH group was found to be the most active cytostatic compound among the isolates. sinica.edu.tw Similarly, a study on the HIV protease inhibitory activity of 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid indicates that the combination of a C-3 oxo group and a C-19α hydroxy group confers potent biological activity. medchemexpress.comnih.gov This highlights the C-19α hydroxyl group as a key pharmacophore.

The position of these functional groups is as important as their presence. In one study, 3-Oxo-15α,19α-dihydroxyurs-12-en-28-oic acid exhibited more potent cytotoxicity against the A549 lung cancer cell line than 3-oxo-7β,19α-dihydroxyurs-12-en-28-oic acid. rsc.org This demonstrates that even with the C-3 oxo and C-19 hydroxyl groups remaining constant, altering the position of the second hydroxyl group from C-7 to C-15 dramatically impacts efficacy. By analogy, the C-6 hydroxyl group in the subject compound is expected to confer a distinct activity profile compared to isomers with hydroxyl groups at other positions.

Furthermore, studies on seven ursane-type pentacyclic triterpenoids revealed that the number of hydroxy groups influenced their inhibitory activities on the cell surface expression of ICAM-1 and on α-glucosidase activity. nih.govmdpi.com This body of evidence underscores that the specific combination of a C-3 ketone with hydroxyl groups at C-6 and C-19 in this compound is critical to its unique biological signature.

Functional Group/PositionObserved Impact on Biological ActivityReference Compound(s)Source
C-3 Oxo GroupContributes to and can enhance cytotoxic activity. Often part of a potent pharmacophore with other hydroxyl groups.Various ursane triterpenoids, 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid researchgate.netmedchemexpress.com
C-19 Hydroxyl GroupSignificantly increases cytostatic activity. A key feature for HIV-protease inhibition.19-OH substituted ursolic acid, 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid sinica.edu.twmedchemexpress.com
Hydroxyl Group Position (General)The specific location of hydroxyl groups is critical. A C-15α-OH conferred greater cytotoxicity than a C-7β-OH in a 3-oxo-19α-hydroxy-ursane scaffold.3-Oxo-15α,19α-dihydroxyurs-12-en-28-oic acid rsc.org
Number of Hydroxyl GroupsThe total number of -OH groups affects activities such as α-glucosidase inhibition and modulation of ICAM-1 expression.Ursolic acid, Corosolic acid, Asiatic acid nih.govmdpi.com

Modifications to the Ursane Skeleton and Their Pharmacological Implications

Beyond the substitution patterns on the existing ursane framework, fundamental modifications to the carbon skeleton itself represent an advanced strategy for generating novel derivatives with unique pharmacological profiles. Such alterations hold the potential to unlock new biological activities not observed in the natural parent structures. nih.gov

Researchers have demonstrated that it is possible to mimic natural enzymatic processes to reshape the triterpene skeleton under laboratory conditions. nih.gov One such approach involves the stereoselective migration of a methyl group (C-25) from its original position at C-10 to C-1. This biomimetic shift fundamentally alters the architecture of the A and B rings, leading to a new class of "natural–unnatural" oleananes, a strategy that can likely be extended to the ursane scaffold. nih.gov

Another profound modification is the aromatization of the A-ring of the triterpene system. This has been achieved in oleanane (B1240867) derivatives and represents a significant departure from the typical saturated cyclohexane (B81311) ring, mimicking processes that occur naturally in geological sediments. nih.gov This type of skeletal reshaping can lead to derivatives with unpredictable and potentially novel pharmacological profiles, opening new avenues for drug discovery. The application of these techniques to the this compound framework could yield a new library of compounds with altered receptor binding affinities and cellular activities. nih.gov

Comparative Analysis with Structurally Related Ursane Triterpenoids

To fully appreciate the SAR of this compound, it is essential to compare it with other well-studied ursane triterpenoids. The primary differences between these molecules lie in the oxidation pattern (number and location of -OH and =O groups) of the ursane core.

Ursolic Acid is one of the simplest and most common members of this family, featuring a 3β-hydroxyl group and a C-28 carboxylic acid. mdpi.com It serves as a foundational scaffold, and modifications to its structure have been extensively explored. Studies show that its C-3 hydroxyl and C-28 carboxylic acid are key sites for derivatization to enhance biological activity and reduce toxicity. nih.gov

Corosolic Acid adds a 2α-hydroxyl group to the ursolic acid structure. This additional hydroxyl group is associated with potent anti-diabetic and anti-cancer activities. nih.govresearchgate.net Derivatives of corosolic acid have shown enhanced potency as inhibitors of enzymes like glycogen (B147801) phosphorylase compared to the parent compound. nih.gov

Asiatic Acid features three hydroxyl groups at positions 2α, 3β, and 23. This increased hydroxylation contributes to its broad spectrum of pharmacological effects, including neuroprotective and cardioprotective activities. nih.gov SAR studies on asiatic acid have led to the development of semi-synthetic derivatives with potent wound-healing properties. nih.gov

Compared to these relatives, This compound presents a unique combination of features. The replacement of the C-3 hydroxyl with a C-3 oxo group, the absence of C-2 or C-23 hydroxyls, and the introduction of hydroxyls at the C-6 and C-19 positions distinguish it significantly. The C-3 oxo and C-19 hydroxy combination is known to be potent, as seen in related compounds with anti-HIV activity. medchemexpress.com The C-6 hydroxyl group's impact, when combined with these other features, defines the unique potential of this specific molecule.

Compound NameKey Structural Features (on Urs-12-en-28-oic acid skeleton)Summary of Pharmacological ProfileSource
Ursolic Acid3β-OHBroad activities including anti-inflammatory, anticancer, and hepatoprotective. A common scaffold for derivatization. mdpi.comnih.govmdpi.com
Corosolic Acid2α-OH, 3β-OHPotent anti-diabetic (sometimes called "plant insulin"), anticancer, and anti-inflammatory activities. nih.govresearchgate.netmdpi.com
Asiatic Acid2α-OH, 3β-OH, 23-OHKnown for wound healing, neuroprotective, and cardioprotective effects. The multiple hydroxyl groups are key to its activity. nih.govnih.gov
This compound3-oxo, 6β-OH, 19α-OHThe 3-oxo and 19α-OH combination suggests potent cytotoxic and antiviral potential. The C-6β-OH provides a unique modification expected to confer a distinct activity profile. sinica.edu.twmedchemexpress.comrsc.orgnih.gov

Synthetic and Semisynthetic Research Strategies for 6,19 Dihydroxyurs 12 En 3 Oxo 28 Oic Acid and Its Analogs

Chemical Transformations of Natural Precursors to 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid

The semisynthesis of this compound typically commences from readily available natural precursors, with ursolic acid being a prominent starting material. nih.gov Ursolic acid, a pentacyclic triterpenoid (B12794562) widely distributed in the plant kingdom, possesses the requisite ursane (B1242777) skeleton, making it an ideal template for targeted chemical modifications. nih.gov The transformation of ursolic acid into the target compound involves a series of strategic oxidation and hydroxylation reactions.

The initial step often involves the selective oxidation of the C-3 hydroxyl group of ursolic acid to a ketone functionality. nih.gov This transformation is a common strategy in the modification of triterpenoids and can be achieved using various oxidizing agents. nih.gov For instance, reagents like Jones reagent (chromium trioxide in sulfuric acid and acetone) or pyridinium (B92312) chlorochromate (PCC) are employed to effect this oxidation, yielding 3-oxo-ursolic acid. nih.gov

Subsequent modifications focus on the introduction of hydroxyl groups at the C-6 and C-19 positions of the ursane scaffold. The hydroxylation of the triterpene core can be challenging due to the complex stereochemistry and the presence of multiple reactive sites. Biomimetic oxidation approaches, which mimic the enzymatic processes occurring in nature, have proven to be valuable in this regard. nih.gov Cytochrome P450 enzymes in plants are responsible for the site-selective hydroxylation of the triterpenoid skeleton, and chemical systems that emulate this reactivity are actively explored. nih.gov For example, the use of metalloporphyrin catalysts, such as dioxoruthenium(VI) tetraphenylporphyrins, can facilitate the oxidation of the terpene structure at various positions. nih.gov

Another avenue for the introduction of hydroxyl groups is through microbial transformation. nih.gov Certain microorganisms possess enzyme systems capable of regioselectively hydroxylating triterpenoid skeletons. While specific microbial transformations leading directly to this compound are not extensively documented, the principle of using microorganisms to introduce hydroxyl groups at various positions on the ursane ring is well-established. nih.gov

The table below summarizes the key chemical transformations involved in the semisynthesis of this compound from ursolic acid.

Table 1: Key Semisynthetic Transformations

Transformation Precursor Product Functional Group Reagents/Methods
Oxidation of C-3 hydroxyl Ursolic Acid C-3 ketone Jones reagent, Pyridinium chlorochromate (PCC) nih.gov
Hydroxylation 3-oxo-ursolic acid C-6 and C-19 hydroxyls Biomimetic oxidation (e.g., metalloporphyrins), Microbial transformation nih.govnih.gov

Development of Novel Derivatives for Enhanced Bioactivity and Specificity

The development of novel derivatives of this compound and related ursane triterpenoids is a key strategy to enhance their biological activity and improve their pharmacological profiles. nih.govnih.gov Structure-activity relationship (SAR) studies guide the rational design of these new molecules, focusing on modifications at various positions of the triterpenoid scaffold. nih.gov

One common approach is the modification of the C-28 carboxylic acid. Esterification or amidation at this position can significantly influence the compound's polarity and its interaction with biological targets. nih.gov For example, the synthesis of derivatives containing oxadiazole, triazolone, and piperazine (B1678402) moieties at the C-28 position of ursolic acid has been explored to develop inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy.

Modifications at the C-3 position have also been shown to be critical for bioactivity. The introduction of different functional groups in place of the ketone can modulate the compound's potency and selectivity. nih.gov Furthermore, the synthesis of derivatives with additional hydroxyl groups or other substituents on the A, B, C, or D rings can lead to compounds with altered biological activities. nih.gov

A study on uncarinic acid C, a related ursane-type triterpenoid, highlighted the importance of both the C-27 ferulate and the C-28 carboxylic acid groups for its inhibitory activity against amyloid β42 aggregation, a process implicated in Alzheimer's disease. nih.gov This underscores the significant impact that even subtle structural changes can have on biological function.

The table below presents examples of derivative types and their potential impact on bioactivity.

Table 2: Examples of Derivative Development

Modification Site Derivative Type Potential Impact on Bioactivity
C-28 Carboxylic Acid Esters, Amides, Heterocyclic moieties Altered polarity, Enhanced target binding nih.gov
C-3 Ketone Varied substitutions Modulated potency and selectivity nih.gov
Other Ring Positions Hydroxylation, other substitutions Altered biological activity profile nih.gov

Advanced Chemical Synthesis Approaches in Triterpenoid Research

The complex, polycyclic, and stereochemically rich structures of ursane triterpenoids present significant challenges to total synthesis. However, advances in synthetic organic chemistry have enabled the development of sophisticated strategies to construct these intricate molecules from simpler starting materials. These advanced approaches not only provide access to naturally occurring triterpenoids but also open up avenues for the creation of novel analogs that are inaccessible through semisynthesis.

One powerful strategy is diversity-oriented synthesis (DOS), which aims to generate libraries of structurally diverse small molecules from a common starting material. This approach is particularly valuable for exploring the chemical space around a natural product scaffold and for identifying new bioactive compounds.

Biocatalysis is another advanced approach that is gaining prominence in triterpenoid synthesis. nih.gov The use of isolated enzymes or whole-cell systems can offer high levels of regio- and stereoselectivity that are often difficult to achieve with traditional chemical methods. nih.gov For instance, the use of microorganisms to perform specific hydroxylation or glycosylation reactions on the triterpenoid core is an environmentally friendly and efficient way to produce valuable derivatives. nih.gov

The development of novel catalytic systems is also at the forefront of triterpenoid research. For example, the use of ruthenium porphyrin complexes as biomimetic catalysts for the oxidation of ursolic acid demonstrates the potential of transition-metal catalysis to effect challenging transformations on complex natural product skeletons. nih.gov These catalysts can be tuned to achieve different selectivities, providing access to a range of oxidized derivatives for biological evaluation. nih.gov

Furthermore, innovative synthetic methodologies, such as cascade reactions and late-stage functionalization, are being applied to streamline the synthesis of complex triterpenoids. Cascade reactions allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. Late-stage functionalization, on the other hand, enables the modification of complex molecules at a late stage in the synthetic sequence, providing a direct route to a variety of analogs.

The table below highlights some of the advanced synthetic approaches being utilized in triterpenoid research.

Table 3: Advanced Synthetic Approaches

Approach Description Key Advantages
Diversity-Oriented Synthesis (DOS) Generation of a library of structurally diverse compounds from a common starting point. Exploration of chemical space, Discovery of new bioactive molecules.
Biocatalysis Use of enzymes or whole-cell systems for chemical transformations. High regio- and stereoselectivity, Environmentally friendly. nih.gov
Novel Catalytic Systems Development of new catalysts (e.g., metalloporphyrins) for specific reactions. Access to challenging transformations, Tunable selectivity. nih.gov
Cascade Reactions Formation of multiple bonds in a single synthetic operation. Increased efficiency, Rapid build-up of molecular complexity.
Late-Stage Functionalization Modification of a complex molecule at a late stage of the synthesis. Direct access to a variety of analogs.

Advanced Research Methodologies for the Study of 6,19 Dihydroxyurs 12 En 3 Oxo 28 Oic Acid

Spectroscopic and Spectrometric Techniques for Structural Characterization

The precise arrangement of atoms and functional groups within 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is determined through a combination of spectroscopic and spectrometric methods. These techniques provide detailed information on the molecule's carbon skeleton, the stereochemistry of its chiral centers, and the nature of its oxygen-containing functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of novel organic compounds. For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show signals for the numerous methyl groups characteristic of the ursane (B1242777) skeleton, typically appearing as singlets and doublets in the upfield region (δ 0.7–1.5 ppm). The vinylic proton at C-12 would resonate as a triplet in the range of δ 5.2-5.5 ppm. Protons attached to carbons bearing hydroxyl groups (C-6 and C-19) would appear in the δ 3.0-4.5 ppm region, with their multiplicity providing information about adjacent protons. The presence of the oxo group at C-3 would influence the chemical shifts of neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for identifying all 30 carbon atoms in the molecule. Key resonances would include the carbonyl carbon of the carboxylic acid at C-28 (δ 175-185 ppm) and the ketone at C-3 (δ 210-220 ppm). The olefinic carbons C-12 and C-13 would appear around δ 125-140 ppm. Carbons bearing hydroxyl groups (C-6 and C-19) would resonate in the δ 65-80 ppm range. The numerous methyl, methylene, and methine carbons of the pentacyclic structure would populate the upfield region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (based on known ursane-type triterpenoids)
Carbon PositionPredicted Chemical Shift (δ, ppm)Functional Group
C-3210-220Ketone (C=O)
C-28175-185Carboxylic Acid (COOH)
C-12125-130Olefinic CH
C-13138-142Olefinic Quaternary C
C-665-75CH-OH
C-1970-80C-OH

Mass Spectrometry (MS) Applications in Triterpenoid (B12794562) Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₃₀H₄₆O₅. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information.

The ursane skeleton undergoes characteristic fragmentation pathways. A key fragmentation is the retro-Diels-Alder (RDA) reaction of ring C, which is common for urs-12-ene triterpenoids. This would result in the cleavage of the molecule into two major fragments, helping to locate the substituents on different parts of the skeleton. Other significant fragmentations would involve the loss of water molecules from the hydroxyl groups and the loss of the carboxyl group. The presence of the oxo group at C-3 would also direct specific cleavage patterns in ring A.

Table 2: Predicted Key Mass Spectrometric Fragments for this compound
m/zPredicted Fragmentation
486[M]⁺ (Molecular Ion)
468[M-H₂O]⁺
450[M-2H₂O]⁺
441[M-COOH]⁺
248RDA fragment (rings D and E)
203RDA fragment (rings D and E) - COOH

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental for the isolation of this compound from complex plant extracts and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a primary technique for both the analysis and purification of triterpenoids. Due to the structural similarity of many triterpenoids within a plant extract, developing a robust HPLC method is crucial for achieving good separation.

For the analysis of ursane-type triterpenoids, reversed-phase columns (e.g., C18) are commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of an acid (e.g., formic acid or acetic acid) to improve peak shape and resolution, especially for carboxylic acids. Gradient elution is generally necessary to separate compounds with a wide range of polarities. Detection is often performed using a UV detector, although mass spectrometry (LC-MS) provides greater sensitivity and specificity. nih.govnih.govnih.gov

Other Preparative and Analytical Chromatography Methods

Besides HPLC, other chromatographic techniques are vital in the isolation and purification of this compound.

Column Chromatography (CC): This is a fundamental technique for the initial fractionation of crude plant extracts. Silica gel is a common stationary phase, and a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol) is used to elute compounds based on their polarity.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of the fractions from column chromatography and for optimizing the solvent system for separation. The separated spots can be visualized by spraying with a suitable reagent, such as a solution of vanillin-sulfuric acid, which gives a characteristic color with triterpenoids. nih.gov

Preparative HPLC: For the final purification of the compound to a high degree of purity, preparative HPLC is often employed. This technique uses larger columns and higher flow rates than analytical HPLC to isolate milligram to gram quantities of the target compound. unsri.ac.idnih.gov

Computational and Theoretical Chemistry Approaches

The exploration of the biological and chemical properties of complex natural products such as this compound is increasingly reliant on computational and theoretical chemistry. These in silico methods provide a rapid, cost-effective, and detailed framework for understanding molecular characteristics and predicting interactions with biological targets. researchgate.net By simulating molecular behavior at the quantum and classical levels, researchers can gain insights that are often difficult to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and molecular docking are pivotal in this regard, offering a powerful toolkit for the structural and functional analysis of ursane-type pentacyclic triterpenoids. nih.govnih.gov

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is particularly valuable for analyzing the geometry, electronic properties, and reactivity of natural compounds. For a molecule like this compound, DFT calculations begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. nih.gov

Following optimization, DFT is used to calculate a range of quantum chemical parameters that describe the molecule's reactivity and stability. nih.gov Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (E_gap) is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and chemically reactive. nih.gov Other parameters, such as ionization potential, electron affinity, and molecular electrostatic potential (MEP) maps, provide further details about the molecule's electronic character and potential sites for electrophilic and nucleophilic attack. nih.gov These calculations are foundational for understanding the intrinsic properties of the compound before investigating its interactions with biological systems.

Table 1: Representative Quantum Chemical Parameters Calculated by DFT for an Ursane-Type Triterpenoid This table presents illustrative data typical for this class of compounds, as specific DFT studies for this compound are not publicly documented.

ParameterDescriptionIllustrative Value
E_HOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-2.1 eV
E_gap (LUMO-HOMO) Energy gap, indicating chemical reactivity4.4 eV
Ionization Potential (I) The minimum energy required to remove an electron6.5 eV
Electron Affinity (A) The energy released when an electron is added2.1 eV
Dipole Moment (µ) A measure of the molecule's overall polarity3.2 Debye

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. nih.govmdpi.com MD simulations are computational experiments that model the physical movements of atoms and molecules. researchgate.net For this compound, an MD simulation would typically begin with the top-scoring pose obtained from molecular docking, placing the triterpenoid within the binding site of a target protein. nih.gov

The entire system, including the protein, the ligand, and surrounding solvent molecules (usually water), is then simulated for a set period, often on the nanosecond scale. nih.govnih.gov Throughout the simulation, key metrics are monitored to assess the stability of the complex. The Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand's position are calculated to see if the system reaches a stable equilibrium. mdpi.com The Root Mean Square Fluctuation (RMSF) can identify which parts of the protein remain flexible and which are stabilized by the ligand's presence. Furthermore, MD simulations allow for the calculation of binding free energies using methods like Molecular Mechanics with Poisson-Boltzmann Surface Area (MM-PBSA), providing a more accurate estimation of binding affinity than docking scores alone. nih.govnih.gov

Table 2: Illustrative Output from a Molecular Dynamics Simulation of a Triterpenoid-Protein Complex This table shows typical stability and energy metrics generated from an MD simulation to evaluate ligand binding.

MetricDescriptionIllustrative Finding
Simulation Time Total duration of the dynamic simulation100 ns
RMSD (Protein) Root Mean Square Deviation of protein backbone; indicates structural stabilityStable after 20 ns, fluctuating around 0.2 nm
RMSD (Ligand) Root Mean Square Deviation of the ligand; indicates binding stabilityStable within the binding pocket, < 0.15 nm
RMSF (per residue) Root Mean Square Fluctuation; indicates flexibility of protein regionsReduced fluctuation in binding site residues
MM-PBSA Binding Energy Calculated free energy of binding, a measure of affinity-45.7 kcal/mol

Molecular Docking for Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is instrumental in screening virtual libraries of compounds and hypothesizing how a molecule like this compound might interact with a specific biological target. The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding affinity or docking score. nih.govmdpi.com

The results of a docking study can reveal the most likely binding mode of the triterpenoid within the active site of an enzyme or the binding pocket of a receptor. nih.gov It identifies crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein. nih.gov For instance, studies on similar ursane-type triterpenoids have used docking to explore their potential as inhibitors of targets like HIV protease or their interaction with cannabinoid receptors. mdpi.cominvivochem.com This information is critical for understanding the compound's potential mechanism of action and for guiding further experimental studies.

Table 3: Representative Molecular Docking Results for a Triterpenoid with a Target Protein This table exemplifies the kind of data generated from a molecular docking study, detailing binding energy and key interactions.

ParameterDescriptionIllustrative Result
Target Protein The biological macromolecule being studiedHIV Protease
Binding Energy/Score An estimation of the binding affinity of the ligand to the receptor-9.8 kcal/mol
Hydrogen Bonds Key hydrogen bond interactions between ligand and protein residuesAsp25, Gly27
Hydrophobic Interactions Key non-polar interactions with protein residuesVal32, Ile47, Ile50, Pro81
Inhibitory Constant (Ki) Predicted inhibition constant based on binding energy150 nM

Future Research Trajectories and Preclinical Drug Discovery Prospects

Elucidation of Further Molecular Targets and Signaling Pathways

Currently, detailed studies on the molecular interactions of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid are limited. However, research on a closely related isomer, 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid, offers valuable insights into potential therapeutic targets. This isomer has been shown to be a potent inhibitor of the Human Immunodeficiency Virus (HIV) protease, an essential enzyme for viral replication. rsc.orgresearchgate.netnih.gov Furthermore, it has demonstrated inhibitory effects on the activation of the Epstein-Barr virus (EBV) early antigen, suggesting a role in modulating viral latency and oncogenesis. rsc.orgresearchgate.netnih.gov It also exhibits moderate inhibitory activity against the production of nitric oxide in lipopolysaccharide-activated macrophages, indicating anti-inflammatory potential. rsc.org

Future investigations should, therefore, prioritize screening this compound for similar activities. It is plausible that it may also interact with viral proteases and key proteins in inflammatory signaling cascades. Broader studies on ursane-type triterpenoids have revealed their ability to modulate a wide array of signaling pathways critical in cancer and inflammation. mdpi.com These include the PI3K/Akt, MAPK/ERK, and NF-κB pathways. nih.gov For instance, the well-studied ursolic acid has been shown to modulate the c-Jun-NH2-terminal kinase (JNK) pathway. mdpi.com A comprehensive analysis of the effects of this compound on these and other relevant pathways will be crucial in delineating its pharmacological profile.

Table 1: Potential Molecular Targets and Signaling Pathways for Investigation

CategoryPotential Target/PathwayRationale based on Related Compounds
Antiviral HIV-1 ProteaseActivity demonstrated by the 2α isomer. rsc.orgresearchgate.netnih.gov
Epstein-Barr Virus (EBV) Early Antigen ActivationInhibition shown by the 2α isomer. rsc.orgresearchgate.netnih.gov
Anti-inflammatory Nitric Oxide ProductionModerate inhibition by the 2α isomer. rsc.org
NF-κB Signaling PathwayCommon target for ursane (B1242777) triterpenoids. nih.gov
Cyclooxygenase-2 (COX-2)Modulation by other ursane-type triterpenoids. nih.gov
Anticancer PI3K/Akt Signaling PathwayA key pathway affected by ursolic acid and its derivatives. nih.gov
MAPK/ERK Signaling PathwayImplicated in the anticancer effects of various triterpenoids. nih.gov
Apoptosis-related proteins (e.g., Bcl-2 family)Modulation by ursane derivatives leads to apoptosis in cancer cells. nih.gov

Investigation of Synergistic Effects with Other Bioactive Compounds

A promising avenue in preclinical research is the exploration of synergistic interactions between natural products and existing therapeutic agents. Combining therapies can enhance efficacy, reduce required dosages, and overcome drug resistance. Ursane-type triterpenoids have shown potential in this regard, particularly in oncology. For example, an ursolic acid derivative, UA17, demonstrated additive cell growth inhibition when combined with the chemotherapy drug cisplatin (B142131) in bladder cancer cells. nih.gov This combination led to an increased accumulation of cells in the sub-G1 phase, indicative of apoptosis. nih.gov

Future studies should systematically evaluate the synergistic potential of this compound with a range of bioactive compounds. This could include standard-of-care chemotherapeutic agents, as well as other natural products with known anti-inflammatory or anticancer properties. Such investigations could reveal novel combination therapies with improved therapeutic indices. Research has also indicated that some triterpenoids can enhance the efficacy of antibiotics against multidrug-resistant bacteria, suggesting another potential area for synergistic studies. nih.gov

Potential for Derivative Development in Targeted Therapeutic Research

The chemical scaffold of ursane-type triterpenoids is amenable to modification, offering the potential to synthesize derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. mdpi.comresearchgate.net The synthesis of derivatives is a well-established strategy to augment the bioactivity of natural products. researchgate.net For instance, modifications at the C-3 and C-28 positions of ursolic acid have yielded derivatives with improved cytotoxic activity against various cancer cell lines. nih.gov The introduction of moieties such as pyridinylidene has been shown to confer potent and selective anticancer activity. nih.gov

Given that this compound possesses multiple functional groups (hydroxyl, ketone, and carboxylic acid), it represents a versatile template for semisynthetic modifications. Future research should focus on creating a library of derivatives through reactions such as esterification, amidation, and glycosylation. These new chemical entities could then be screened for enhanced activity against specific targets, such as particular cancer cell lines or viral enzymes. The development of derivatives with protected hydroxyl groups may also be important for structure-activity relationship studies. researchgate.net

Emerging Research Areas for Ursane-Type Triterpenoids

The field of triterpenoid (B12794562) research is continually evolving, with new therapeutic applications being explored. While the anticancer and anti-inflammatory properties of ursane-type triterpenoids are well-documented, several other areas are gaining prominence. rsc.orgmdpi.comstrath.ac.uk These emerging applications provide a roadmap for future investigations into the therapeutic potential of this compound.

One such area is the treatment of metabolic diseases. Some ursane triterpenoids have been reported to possess antidiabetic properties. nih.gov Another significant area is their potential as antiviral agents against a broad spectrum of viruses beyond HIV, as many triterpenoids have shown activity against viruses like influenza and hepatitis. mdpi.com The neuroprotective and hepatoprotective effects of this class of compounds are also of growing interest. Furthermore, the role of triterpenoids in modulating the gut microbiome and their potential application in gastrointestinal disorders, such as peptic ulcers, is an exciting new frontier. researchgate.net Investigating this compound within these emerging research contexts could uncover novel therapeutic uses for this compound.

Q & A

Q. How can researchers confirm the structural identity of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid using spectroscopic methods?

Methodological Answer: Structural confirmation requires a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For HR-MS, the molecular ion peak should align with the theoretical mass (e.g., m/z 472.355 for the monoisotopic mass, as calculated in ). For NMR, analyze the 1H^1H- and 13C^{13}C-NMR spectra to identify key functional groups:

  • The 3-oxo group appears as a carbonyl carbon (~200–210 ppm in 13C^{13}C-NMR) and lacks a corresponding proton signal.
  • The 12-ene double bond is confirmed by 1H^1H-NMR signals at δ 5.2–5.4 ppm (olefinic protons) and 13C^{13}C-NMR signals at ~125–135 ppm (sp² carbons).
  • Hydroxyl groups (6β- and 19α-) are identified via DEPT and HSQC experiments, correlating oxygenated carbons (~65–85 ppm) with their protons (δ 3.0–4.5 ppm).
    Cross-validation with X-ray crystallography or computational modeling (e.g., InChI descriptors in ) resolves stereochemical ambiguities .

Q. What isolation techniques are recommended for obtaining high-purity this compound from plant extracts?

Methodological Answer: Use a multi-step chromatographic approach:

Crude Extraction : Soxhlet extraction with ethanol/water (70:30) to solubilize triterpenoids.

Fractionation : Liquid-liquid partitioning (ethyl acetate vs. aqueous phase) to isolate acidic triterpenes.

Purification :

  • HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate hydroxylated ursane derivatives. Monitor purity via UV (210–240 nm) and confirm with LC-MS.
  • Recrystallization : Use methanol/chloroform (1:1) to crystallize the compound, ensuring ≥98% purity (as per ’s quality control protocols).
    Validate purity via melting point analysis (compare with literature values) and NMR spectral matching .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

Methodological Answer: Contradictions often arise from differences in experimental design:

  • Dosage and Solubility : Optimize solubility using DMSO/carboxymethyl cellulose () and validate bioavailability via pharmacokinetic studies (e.g., plasma half-life measurements).
  • Model Specificity : Compare results across cell lines (e.g., HepG2 vs. MCF-7) and animal models (e.g., murine vs. zebrafish). For anti-inflammatory assays, standardize LPS-induced TNF-α suppression protocols across labs.
  • Data Normalization : Use internal controls (e.g., dexamethasone for anti-inflammatory studies) and report IC50_{50} values with 95% confidence intervals. Cross-reference findings with ’s cited studies (e.g., Front. Pharmacol. 2021, Sci. Rep. 2015) to identify methodological divergences .

Q. What strategies optimize the stereoselective synthesis of this compound to improve yield and reduce epimerization?

Methodological Answer: Key steps include:

  • Epimerization Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during hydroxylation at C-6 and C-18. Monitor reaction progress via chiral HPLC ().
  • Oxo Group Installation : Employ Swern oxidation at C-3 to avoid over-oxidation, verified by 1H^1H-NMR loss of the C-3 proton signal.
  • Yield Improvement :
    • Microwave-assisted synthesis reduces reaction time (e.g., 80% yield in 2 hours vs. 60% in conventional heating).
    • Use Pd/C catalysis for selective hydrogenation of intermediates ().
      Validate stereochemistry via NOESY correlations (e.g., spatial proximity of 6β-OH and 19α-OH protons) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer: Apply in silico tools to assess:

  • Lipophilicity : Calculate logP values (e.g., 4.2 via XLogP3) to predict membrane permeability.
  • Metabolic Stability : Use CYP450 isoform docking simulations (e.g., AutoDock Vina) to identify potential oxidation sites (e.g., C-19 hydroxyl as a glucuronidation target).
  • Toxicity : Run PROTOX-II for hepatotoxicity predictions, cross-referenced with in vitro HepaRG cell viability assays.
    Validate predictions against experimental ADME data from ’s pharmacological studies .

Q. What experimental designs address the compound’s instability under physiological pH conditions?

Methodological Answer:

  • pH Stability Assays : Incubate the compound in buffers (pH 2.0–7.4) and monitor degradation via LC-MS. Identify degradation products (e.g., lactone formation at C-28).
  • Formulation Strategies :
    • Nanoencapsulation with polylactic-co-glycolic acid (PLGA) enhances stability (’s Molecules 2022 study).
    • Co-crystallization with β-cyclodextrin improves solubility and shelf-life.
  • Real-Time Monitoring : Use Raman spectroscopy to track structural integrity during long-term storage .

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Reactant of Route 1
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.